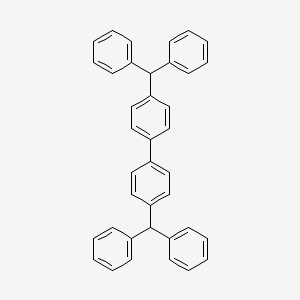
4,4'-Bis(diphenylmethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- is an organic compound with the molecular formula C38H30 It is a derivative of biphenyl, where the hydrogen atoms at the 4 and 4’ positions are replaced by diphenylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- typically involves the reaction of biphenyl with diphenylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the biphenyl to form the final product. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:
Continuous feeding: of reactants into the reactor
Efficient mixing: and heat transfer
Separation and purification: of the product using distillation or crystallization techniques
化学反应分析
Types of Reactions
1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50-70°C
Reduction: Lithium aluminum hydride in dry ether, room temperature
Substitution: Bromine in carbon tetrachloride, room temperature
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of halogenated or nitrated biphenyl derivatives
科学研究应用
1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its diphenylmethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 4,4’-diylbis(methylene): Similar structure but lacks the diphenylmethyl groups.
1,1’-Biphenyl, 4,4’-diylbis(diphenylphosphine): Contains diphenylphosphine groups instead of diphenylmethyl groups.
Uniqueness
1,1’-Biphenyl, 4,4’-bis(diphenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials.
属性
CAS 编号 |
22515-03-3 |
|---|---|
分子式 |
C38H30 |
分子量 |
486.6 g/mol |
IUPAC 名称 |
1-benzhydryl-4-(4-benzhydrylphenyl)benzene |
InChI |
InChI=1S/C38H30/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,37-38H |
InChI 键 |
LOLGQWPPAZJJID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)

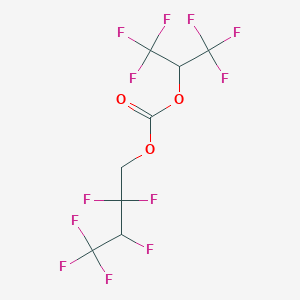
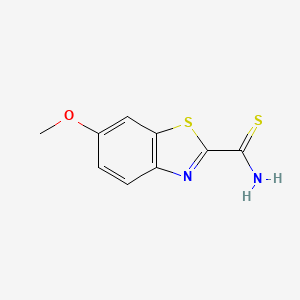
![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)
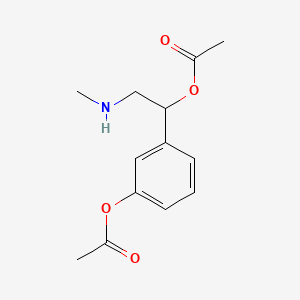
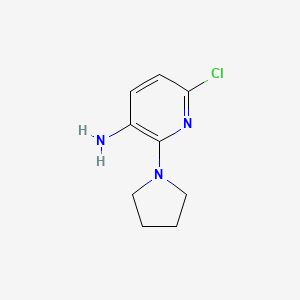

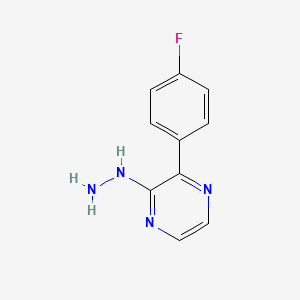
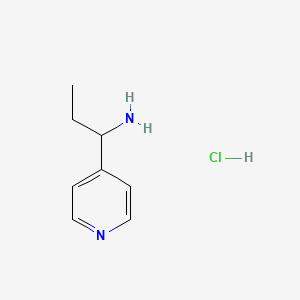
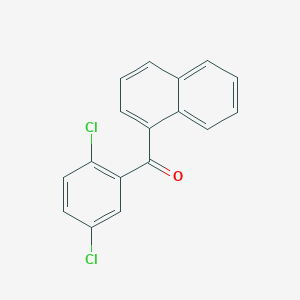
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)


